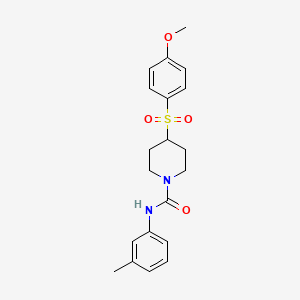

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl reactive compound that is used to modify cysteine residues in proteins. MTSES is widely used due to its ability to selectively modify cysteine residues in proteins, which makes it a valuable tool in the study of protein structure and function.

Scientific Research Applications

Chemical Properties and Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide is involved in studies focusing on its chemical properties and reactions. Golub and Becker (2015) explored the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the formation of α-monomethoxy and α,α'-dimethoxy derivatives in specific conditions (Golub & Becker, 2015).

Synthesis and Pharmacological Properties

This compound has been studied for its role in the synthesis of pharmacologically active substances. Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives with piperidine rings for their effects on gastrointestinal motility (Sonda et al., 2004). Another study by Banerjee et al. (2002) involved the synthesis of solvated derivatives of this compound, potentially as antineoplastic agents (Banerjee et al., 2002).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016). Additionally, Khalid et al. (2014) synthesized N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, evaluating their enzyme inhibition activities (Khalid et al., 2014).

Chemical Synthesis and Optimization

Yang et al. (2013) developed a one-pot synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, starting from m-(chlorosulfonyl)benzoyl chloride (Yang et al., 2013). Böck et al. (2020) worked on variations of the parent compound SNAP-5114, synthesizing potential mGAT4 inhibitors (Böck et al., 2020).

Inhibitor Studies and Therapeutic Potential

Venkatesan et al. (2004) synthesized derivatives of this compound, investigating their potential as tumor necrosis factor-α and matrix metalloproteinase inhibitors (Venkatesan et al., 2004). Wang et al. (2008) explored the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging, which could have applications in human CCR8 imaging (Wang et al., 2008).

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-4-3-5-16(14-15)21-20(23)22-12-10-19(11-13-22)27(24,25)18-8-6-17(26-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWLDOYKBNQUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)

![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2418778.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2418779.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2418780.png)

![3-(4-chlorophenyl)-4-(2-oxopyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B2418783.png)

![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)

![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)

![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)